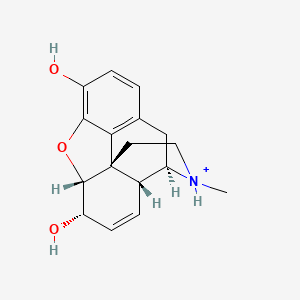
Morphine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine(1+) is the conjugate acid of morphine arising from protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a morphine.
Wissenschaftliche Forschungsanwendungen
Brain Reward Circuits in Morphine Addiction
Morphine, a potent analgesic, has been studied for its addictive properties. Studies focus on molecular and cellular changes in the brain, particularly in reward-related brain regions. Recent research emphasizes the dynamics of neuronal interactions in brain reward circuits under morphine's influence (Kim, Ham, Hong, Moon, & Im, 2016).
Morphine's Structural Aspects and Analgesic Effects
Research on morphine's structure and its analgesic effects without severe side effects led to the discovery of PZM21, a compound with significant pain relief properties and minimal risk of respiratory depression or addictive qualities (Manglik et al., 2016).
Morphine's Crystal Structure
The crystal structure of the µ-opioid receptor bound to morphine offers insights into opioid receptor structure, aiding in the development of better drugs for pain management and addiction (Manglik et al., 2012).
Morphine and Angiogenesis in Cancer
Morphine at clinically relevant doses can promote tumor neovascularization in human breast tumor xenograft models, indicating its potential harmful effects in patients with angiogenesis-dependent cancers (Gupta et al., 2002).
Morphine as an Antioxidant
Morphine exhibits strong antioxidant activity, compared to standard antioxidants, suggesting potential non-analgesic benefits (Gülçin, Beydemir, Alici, Elmastaş, & Büyükokuroğlu, 2004).
Morphine in Cancer Pain Management
Morphine's symbolism, addiction concerns, and existential meaning in cancer pain management affect its prescription and use in clinical practice (Flemming, 2010).
Biased Agonism in Opioid Analgesics
The concept of biased agonism in opioid receptor agonists, including morphine, is an emerging approach in designing novel drug candidates for safer and more potent analgesics (Janecka, Piekielna-Ciesielska, & Wtorek, 2019).
Morphine and Tumor Growth/Metastasis
Morphine's role in altering cancer recurrence or metastasis through various mechanisms such as immunomodulation and cellular pathways is a significant research area (Afsharimani, Cabot, & Parat, 2011).
Synthesis of Morphine and Related Alkaloids
Advances in the total synthesis of morphine and related alkaloids have greatly contributed to progress in synthetic organic chemistry and medicinal chemistry (Chida, 2011).
Morphine's Influence on Tumor Cell Behavior
Morphine's impact on the adhesion, invasion, and metastasis of cancer cells, particularly colon 26-L5 carcinoma cells, highlights its influence on tumor cell behavior (Harimaya et al., 2002).
Morphine's Role in Neuron Differentiation
Morphine's ability to regulate neuron differentiation, particularly dopaminergic neurons, through miR-133b modulation, provides insights into neuronal plasticity affected by long-term morphine exposure (Sánchez-Simón et al., 2010).
Alternative Opioid Sources
Research on alternatives to morphine, such as alkaloids from Mitragyna speciosa, offers insights into novel opioid compounds with potentially fewer side effects (Raffa et al., 2013).
Morphine's Effect on Cardiovascular Outcomes
Investigating morphine's effect on cardiovascular outcomes, particularly in myocardial infarction, is crucial for understanding its safety in acute medical contexts (Bonin et al., 2018).
Morphine and Chemoresistance in Cancer
Morphine's ability to modulate chemoresistance, particularly in breast cancer, by affecting cancer stem cell properties, is an area of significant interest (Niu et al., 2015).
Morphine's Pharmacogenomics
The study of pharmacogenomics in relation to morphine, focusing on genetic variations that impact treatment outcomes, is essential for personalized medicine (Ofoegbu & Ettienne, 2021).
Morphine's Impact on Insulin Levels
Exploring the effects of morphine on serum insulin levels provides insights into its potential therapeutic benefits for patients with hypoinsulinism (Hosseini, 2012).
Historical and Cultural Relevance of Morphine
Morphine's historical significance in chemical neuroscience, from its first extraction to its role in opioid use disorders, is an important aspect of its research history (Devereaux, Mercer, & Cunningham, 2018).
Morphine and Systemic Inflammation
Morphine's effect on gut microbial disruption and bile dysregulation, leading to systemic inflammation, underscores its impact beyond pain management (Banerjee et al., 2016).
Eigenschaften
Produktname |
Morphine(1+) |
|---|---|
Molekularformel |
C17H20NO3+ |
Molekulargewicht |
286.34 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/p+1/t10-,11+,13-,16-,17-/m0/s1 |
InChI-Schlüssel |
BQJCRHHNABKAKU-KBQPJGBKSA-O |
Isomerische SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |
Kanonische SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



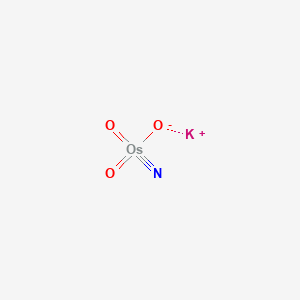
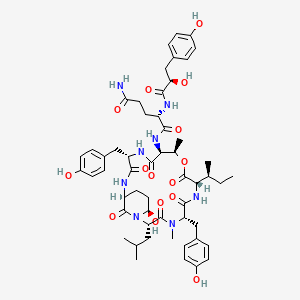
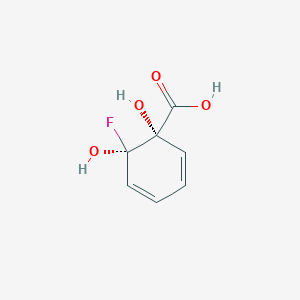


![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)
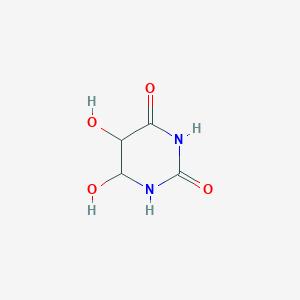
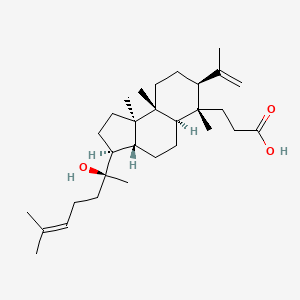

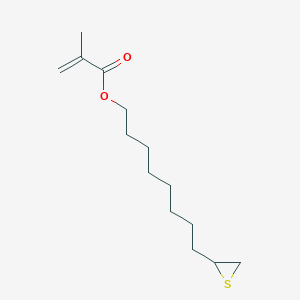

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)
![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)
